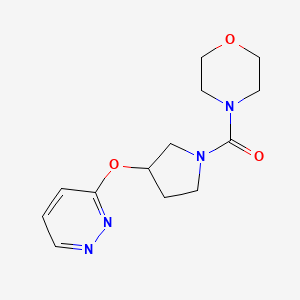

Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

カタログ番号 B2705968

CAS番号:

2034434-75-6

分子量: 278.312

InChIキー: BGTIIGVOOWVTHK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a complex chemical compound used in scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds involves complex procedures. For instance, the synthesis of pyrrolidine derivatives often involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles . A new approach for the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), which are a type of antisense oligonucleotides, has been reported . This approach uses phosphonium-type condensing reagents, which significantly reduce coupling times compared with the current synthetic approach .Molecular Structure Analysis

The molecular structure of “Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is likely to be complex due to the presence of the pyrrolidine ring and the morpholino group. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring . The morpholino group is a type of oligomer molecule used in molecular biology to modify gene expression .Chemical Reactions Analysis

The chemical reactions involving “Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” would be complex and would depend on the specific conditions and reagents used. For instance, the synthesis of pyrrolidine derivatives often involves the 1,3-dipolar cycloaddition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” would depend on its specific molecular structure. Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization .科学的研究の応用

- Cardiotonic Activity : Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone exhibits cardiotonic effects, making it relevant for potential treatments related to heart function and regulation .

- Antiplatelet Activity : It has been investigated as an inhibitor of platelet aggregation, which could have implications in cardiovascular health .

- Anti-Inflammatory Activity : Some pyridazinone derivatives, including this compound, possess anti-inflammatory properties. Researchers have explored their potential in managing inflammatory conditions .

- Analgesic Effects : Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has demonstrated pronounced analgesic activity, suggesting its relevance in pain management .

- Antiulcer Activity : Certain pyridazinones, including this compound, exhibit antiulcer effects. This property could be valuable in treating gastric ulcers and related conditions .

- Antidiabetic Potential : Recent reports highlight the antidiabetic properties of pyridazinones, indicating that further exploration of this compound’s effects on glucose regulation is warranted .

- Anticonvulsant Activity : Pyridazinones have been investigated as potential anticonvulsants. Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone may contribute to this field .

- Antiasthmatic Effects : Some pyridazinones show promise as antiasthmatic agents, although more research is needed .

- Antimicrobial Properties : Researchers have reported the antimicrobial activity of pyridazinones, including this compound. It could be relevant in the development of new antimicrobial agents .

Cardiovascular Pharmacology

Anti-Inflammatory and Analgesic Properties

Gastrointestinal Health

Metabolic Disorders

Neuropharmacology

Microbial Inhibition

特性

IUPAC Name |

morpholin-4-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c18-13(16-6-8-19-9-7-16)17-5-3-11(10-17)20-12-2-1-4-14-15-12/h1-2,4,11H,3,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTIIGVOOWVTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)

![5-cyclopropyl-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2705892.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)

![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2705901.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2705904.png)

![Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B2705905.png)

![3-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705906.png)